Ethyl 2-(3,4-dichlorophenoxy)butanoate
Overview
Description
Ethyl 2-(3,4-dichlorophenoxy)butanoate is an organic compound with the molecular formula C12H14Cl2O3. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an ethyl ester group and a dichlorophenoxy moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dichlorophenoxy)butanoate typically involves the esterification of 2-(3,4-dichlorophenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-(3,4-dichlorophenoxy)butanoic acid or 2-(3,4-dichlorophenoxy)butanone.
Reduction: Ethyl 2-(3,4-dichlorophenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,4-dichlorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(3,4-dichlorophenoxy)butanoate can be compared with other similar compounds, such as:
- Ethyl 2-(2,4-dichlorophenoxy)butanoate
- Ethyl 2-(3,5-dichlorophenoxy)butanoate
- Ethyl 2-(3,4-dichlorophenoxy)propanoate
Uniqueness
The unique positioning of the chlorine atoms on the phenoxy ring in this compound contributes to its distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-11(12(15)16-4-2)17-8-5-6-9(13)10(14)7-8/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOOMZHJBFIUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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